molecular formula C12H10N2O4S B1599923 Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate CAS No. 53101-04-5

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1599923
CAS No.: 53101-04-5
M. Wt: 278.29 g/mol
InChI Key: BAWZXPJKMSLAOI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl ester group at the 2-position and a 4-nitrophenyl group at the 4-position

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anti-inflammatory, and anticancer agents.

    Materials Science: Used in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of ethyl bromoacetate under basic conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles such as amines.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-1,3-thiazole-2-carboxylate.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid: The carboxylic acid derivative of the compound.

    4-(4-Nitrophenyl)-1,3-thiazole: Lacks the ester group.

Uniqueness

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of both the nitro group and the ester functionality, which allows for diverse chemical modifications and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWZXPJKMSLAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435426
Record name Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-04-5
Record name Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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